2-(benzyloxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzyloxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a benzyloxy group, a triazolo-pyrazine moiety, and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
The primary target of this compound is DNA . The compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix . This interaction can disrupt the normal functioning of the DNA, making it a potential target for anticancer therapies .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA helix . This can disrupt the normal structure and function of the DNA, potentially inhibiting the replication and transcription processes .
Biochemical Pathways
Given its mode of action as a dna intercalator, it is likely that it affects pathways related toDNA replication and transcription . By disrupting these processes, the compound could inhibit the growth and proliferation of cancer cells .
Pharmacokinetics
The compound is soluble in dmso, suggesting it may have good bioavailability .
Result of Action
The primary result of the compound’s action is the disruption of DNA structure and function . This can inhibit the replication and transcription processes, potentially leading to cell death . As such, the compound has demonstrated anti-proliferative effects against certain cancer cell lines .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the compound’s solubility in DMSO suggests that it may be more effective in environments where DMSO is present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the triazolo-pyrazine core: This can be achieved through the oxidative functionalization of methyl-azaheteroarenes using reagents such as iodine (I2) and dimethyl sulfoxide (DMSO).
Introduction of the benzyloxy group: This step involves the nucleophilic substitution of a suitable benzyl halide with a hydroxyl group on the intermediate compound.
Formation of the pyrrolidine ring: This can be accomplished through cyclization reactions involving appropriate amine and carbonyl precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(benzyloxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The triazolo-pyrazine moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazolo-pyrazine moiety, while reduction may produce amine derivatives.
Scientific Research Applications
2-(benzyloxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[4,3-a]pyridines: These compounds share a similar triazolo core and exhibit comparable biological activities.
Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepines: These compounds have a similar triazolo structure and are also studied for their potential therapeutic effects.
Uniqueness
2-(benzyloxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]-2-phenylmethoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-14-22-23-19-18(20-8-10-25(14)19)24-9-7-16(11-24)21-17(26)13-27-12-15-5-3-2-4-6-15/h2-6,8,10,16H,7,9,11-13H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCFFXNTJZLGTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(C3)NC(=O)COCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.